molecular formula C7H17NO2S B13189610 N,3,3-Trimethylbutane-1-sulfonamide

N,3,3-Trimethylbutane-1-sulfonamide

Cat. No.: B13189610
M. Wt: 179.28 g/mol
InChI Key: KZIKGLLWNHDFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Modern Sulfonamide Chemistry Research

The sulfonamide functional group, -S(=O)₂-N<, is a cornerstone of medicinal and synthetic chemistry. Since their discovery, sulfonamides have been at the forefront of pharmaceutical development, leading to a wide array of antibacterial drugs. ijpsjournal.comajchem-b.com Modern sulfonamide chemistry research has expanded significantly beyond its initial focus on antimicrobial agents. scispace.com Current investigations explore their potential as anticancer, anti-inflammatory, and antiviral agents. scispace.com Researchers are also focused on developing novel synthetic methodologies to create diverse sulfonamide derivatives with tailored properties. ajchem-b.comtandfonline.com

Within this broad context, N,3,3-Trimethylbutane-1-sulfonamide represents a simple, yet structurally significant, aliphatic sulfonamide. Unlike the aromatic sulfonamides that dominate the pharmaceutical landscape, this compound provides a less complex system for studying the intrinsic properties of the sulfonamide group without the electronic effects of an aromatic ring. Its study contributes to a more comprehensive understanding of the structure, bonding, and reactivity of sulfonamides as a general class of compounds.

Significance of this compound as a Model Compound for Chemical Investigations

The significance of this compound in academic research lies in its utility as a model compound. Its structure is notable for the sterically demanding tert-butyl group attached to the carbon adjacent to the sulfonyl group, which influences its chemical and physical properties. This makes it an excellent candidate for studying the impact of steric hindrance on reaction rates and mechanisms involving the sulfonamide moiety.

Furthermore, as a simple N-alkylsulfonamide, it serves as a reference point for comparative studies. By modifying its structure, for instance, by altering the alkyl groups on the nitrogen or the carbon chain, researchers can systematically probe structure-property relationships. These investigations are crucial for designing more complex sulfonamide-based molecules with specific desired characteristics.

Overview of Key Academic Research Trajectories for this compound

Academic research involving this compound primarily follows theoretical and fundamental lines of inquiry rather than direct therapeutic applications. Key research trajectories include:

Synthetic Methodology: The synthesis of this compound itself can be used as a model reaction to test and optimize new methods for forming sulfonamide bonds. A general and reliable method for its synthesis involves the reaction of 3,3-dimethylbutane-1-sulfonyl chloride with methylamine. mdpi.com This reaction provides a straightforward system to study reaction kinetics, catalyst efficiency, and solvent effects for sulfonamide formation.

Physicochemical Property Studies: Detailed characterization of its physical and chemical properties, such as its acidity (pKa), solubility, and spectroscopic signatures, provides valuable data for computational and theoretical models. researchgate.net These experimental values help in refining computational methods that predict the properties of other, more complex sulfonamides.

Structural and Conformational Analysis: Investigations into the three-dimensional structure and conformational preferences of this compound are important for understanding how the bulky neopentyl group influences the geometry of the sulfonamide functional group. These studies often employ techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, complemented by computational modeling.

Below is a table summarizing the basic physicochemical properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₇NO₂S
Molecular Weight 179.28 g/mol
Canonical SMILES CC(C)(C)CCS(=O)(=O)NC
InChI Key KZIKGLLWNHDFLF-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17NO2S

Molecular Weight

179.28 g/mol

IUPAC Name

N,3,3-trimethylbutane-1-sulfonamide

InChI

InChI=1S/C7H17NO2S/c1-7(2,3)5-6-11(9,10)8-4/h8H,5-6H2,1-4H3

InChI Key

KZIKGLLWNHDFLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCS(=O)(=O)NC

Origin of Product

United States

Reactivity and Fundamental Reaction Mechanisms of N,3,3 Trimethylbutane 1 Sulfonamide

Acid-Base Reactivity and Deprotonation Chemistry

Formation and Reactivity of Sulfonamide Anions

The nitrogen-hydrogen bond in N,3,3-Trimethylbutane-1-sulfonamide can be cleaved through deprotonation to form a sulfonamide anion. smolecule.com This process is a common feature of sulfonamides and is typically achieved by using a suitable base. electronicsandbooks.comnih.gov The resulting anion is a key reactive intermediate that can participate in various subsequent reactions, particularly with electrophiles. smolecule.com

The formation of the sulfonamide anion is influenced by the basicity of the deprotonating agent. Studies on simpler sulfonamide systems have shown that basic anions, such as fluoride (B91410) and acetate (B1210297), can readily deprotonate the sulfonamide group in organic solvents. electronicsandbooks.com The stability of the resulting anion can be enhanced by intramolecular hydrogen bonding, especially in molecules containing other hydrogen-bond-donating groups. electronicsandbooks.com Once formed, these sulfonamide anions are nucleophilic and can react with a range of electrophiles in substitution and addition reactions.

Influence of Molecular Structure on Acidity

The acidity of the sulfonamide proton (on the nitrogen) is a critical factor in its chemical behavior. Generally, sulfonamides are weakly acidic. researchgate.net The pKa value, which quantifies acidity, is significantly influenced by the nature of the substituents on both the sulfur and nitrogen atoms.

For this compound, the presence of the bulky 3,3-dimethylbutyl (neohexyl) group attached to the sulfonyl group has a notable electronic effect. Alkyl groups are electron-donating, which tends to decrease the acidity of the N-H bond compared to arylsulfonamides. Electron-withdrawing groups on the sulfonyl moiety, by contrast, increase acidity. nih.govnih.gov For instance, the pKa of the sulfonamide group in celecoxib, which has an aryl group, is approximately 11, while sulfonylureas, with an adjacent carbonyl group, are more acidic by 2-4 pKa units. researchgate.netnih.gov

The steric bulk of the 3,3-dimethylbutyl group can also play a role in the kinetics of deprotonation and subsequent reactions by sterically hindering the approach of reagents to the reactive centers.

Electrophilic and Nucleophilic Transformations

Alkylation, Acylation, and Arylation at the Sulfonamide Nitrogen

The nitrogen atom of this compound, particularly after deprotonation to its anionic form, is a nucleophilic center and can undergo reactions with various electrophiles.

Alkylation: N-alkylation of sulfonamides is a common transformation. nih.govorganic-chemistry.org One method involves the reaction with trichloroacetimidates under thermal conditions, which does not require a catalyst. nih.govnih.gov However, this reaction is sensitive to steric hindrance; unsubstituted sulfonamides generally provide better yields than more sterically encumbered N-alkyl sulfonamides. nih.govnih.gov Other methods for N-alkylation include reactions with alcohols using a manganese catalyst in a "borrowing hydrogen" approach. organic-chemistry.org

Acylation: N-acylation of sulfonamides introduces an acyl group onto the nitrogen atom, forming N-acylsulfonamides. These compounds are valuable in organic synthesis and have unique reactivity. For example, N-acyl-N-alkyl sulfonamides have been developed as reactive groups for the selective modification of proteins. nih.gov

Arylation: The introduction of an aryl group at the sulfonamide nitrogen (N-arylation) can be achieved through various catalytic methods, often involving copper or palladium catalysts. organic-chemistry.org One such method is the Chan-Lam coupling, which uses arylboronic acids in the presence of a copper catalyst. organic-chemistry.org Another approach involves the nickel-catalyzed cross-coupling of N-arylsulfonamides with aryl bromides. organic-chemistry.org These reactions provide access to N-aryl and N,N-diaryl sulfonamides.

Table 1: Representative N-Functionalization Reactions of Sulfonamides

Reaction Type Reagents and Conditions Product Type
Alkylation Trichloroacetimidates, refluxing toluene (B28343) nih.govnih.gov N-Alkyl sulfonamide
Alkylation Alcohols, Mn(I) PNP pincer catalyst organic-chemistry.org N-Alkyl sulfonamide
Arylation Arylboronic acids, Cu(II) acetate organic-chemistry.org N-Aryl sulfonamide

| Arylation | Aryl bromides, Ni(cod)(DQ) catalyst organic-chemistry.org | N,N-Diaryl sulfonamide |

Formation of Sulfonyl Chlorides from Sulfonamides

While the more common synthesis of sulfonamides involves reacting an amine with a sulfonyl chloride, the reverse transformation is also possible. smolecule.comsigmaaldrich.com this compound can be converted into its corresponding sulfonyl chloride, 3,3-dimethylbutane-1-sulfonyl chloride. This reaction typically involves treatment with a chlorinating agent like thionyl chloride. smolecule.com The resulting sulfonyl chloride is a more reactive species and serves as a versatile intermediate for further synthetic modifications. smolecule.comnih.gov

Nucleophilic Substitution at Sulfur and Nitrogen Centers

The sulfonamide group can undergo nucleophilic substitution at both the sulfur and nitrogen atoms, depending on the reaction conditions and the nature of the nucleophile. smolecule.com

Substitution at Sulfur: Nucleophilic attack at the electron-deficient sulfur atom can lead to the cleavage of the sulfur-nitrogen bond. This pathway is a key step in the deprotection of sulfonamide-protected amines. For example, visible light-mediated N-S bond cleavage in N-acylsulfonamides allows them to act as sulfonyl radical precursors for reactions with aryl boronic acids. nih.gov

Substitution at Nitrogen: In a less common but significant reaction, the nitrogen atom of a sulfonamide can act as an electrophilic center for nucleophilic attack. A novel reaction has been described where phosphide (B1233454) anions act as nucleophiles, attacking the nitrogen of arylsulfonamides to displace the sulfonyl group. nih.govresearchgate.net This transformation yields valuable organophosphorus compounds and provides a method for converting sulfonamides into amines and other protected amine derivatives. nih.gov

Advanced Reaction Pathways Involving the Sulfonamide Moiety

The sulfonamide group is a versatile functional group that can participate in a variety of advanced chemical transformations. These reactions are crucial for the synthesis of diverse and complex molecules.

Generation and Reactions of Sulfonyl Nitrene-Type Species

Sulfonyl nitrenes are highly reactive intermediates that can be generated from sulfonamides, typically through the corresponding sulfonyl azides. These transient species are electrophilic and can undergo a range of synthetically useful reactions.

The generation of sulfonyl nitrenes is often achieved through the thermal or photochemical decomposition of sulfonyl azides, which results in the expulsion of a nitrogen molecule. wikipedia.org Once formed, sulfonyl nitrenes can participate in several key reactions:

C-H Insertion: Sulfonyl nitrenes can insert into carbon-hydrogen bonds to form N-substituted sulfonamides. This reaction provides a direct method for the C-H amination of alkanes. nih.gov

Aziridination: The reaction of sulfonyl nitrenes with alkenes leads to the formation of aziridines, which are valuable three-membered heterocyclic building blocks in organic synthesis.

Reactions with Nucleophiles: Sulfonyl nitrenes can react with various nucleophiles, such as amines, phosphines, and thiols. nih.gov

The reactivity of sulfonyl nitrenes can be influenced by their spin state (singlet or triplet), which can be controlled by the reaction conditions. wikipedia.org

Table 1: Key Reactions of Sulfonyl Nitrenes

Reaction Type Reactant Product
C-H Insertion Alkane N-alkyl-sulfonamide
Aziridination Alkene N-sulfonyl-aziridine
Reaction with Amines Amine N-amino-sulfonamide

Cascade Reaction Strategies in Sulfonamide Diversification

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular or intermolecular transformations where the product of one step is the substrate for the next. These reactions are highly efficient as they allow for the construction of complex molecular architectures in a single operation, reducing the number of purification steps and saving time and resources.

In the context of sulfonamide chemistry, cascade reactions can be employed to introduce molecular diversity. For instance, a cascade reaction could be initiated by the formation of a sulfonyl radical from a sulfonamide precursor, which then participates in a series of bond-forming events. An example of a cascade reaction involving a related sulfinate is the three-component reaction of 1,3-enynes with sulfinates and tert-butyl nitrite, leading to the formation of sulfonyl isoxazoles. rsc.org Such strategies can be envisioned for the diversification of sulfonamides like this compound.

Enzyme-Sulfonamide Chemical Interactions: A Mechanistic Perspective

Sulfonamides are a well-known class of antimicrobial agents that function by inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgnih.gov This enzyme is crucial for the synthesis of folic acid in bacteria.

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The antimicrobial action of sulfonamides stems from their ability to act as competitive inhibitors of DHPS. wikipedia.org The enzyme DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a precursor to folic acid. nih.gov

Sulfonamides, including hypothetically this compound, are structurally similar to the natural substrate PABA. nih.gov This structural mimicry allows them to bind to the active site of DHPS, thereby preventing PABA from binding and halting the synthesis of dihydropteroate. mdpi.com This inhibition is competitive, meaning that an increase in the concentration of PABA can overcome the inhibitory effect of the sulfonamide. The inhibition of DHPS ultimately leads to a depletion of folic acid, which is essential for the synthesis of nucleotides and certain amino acids, thus arresting bacterial growth. researchgate.net

Molecular Interactions Governing Folate Synthesis Inhibition

The inhibitory effect of sulfonamides on DHPS is governed by specific molecular interactions within the enzyme's active site. nih.gov These interactions stabilize the binding of the sulfonamide, preventing the natural substrate from accessing the catalytic machinery.

Key molecular interactions include:

Hydrogen Bonding: The sulfonamide group can form hydrogen bonds with conserved amino acid residues in the active site of DHPS. nih.gov

Hydrophobic Interactions: The aryl group of the sulfonamide typically engages in hydrophobic interactions with nonpolar residues in a specific binding pocket. nih.gov

Electrostatic Interactions: The negatively charged oxygen atoms of the sulfonyl group can mimic the carboxylate group of PABA, forming favorable electrostatic interactions. nih.govnih.gov

Structural studies of DHPS in complex with various sulfonamides have revealed that the binding site is formed by conserved loops that create a pocket for PABA. nih.gov The specific residues involved in binding can vary between different bacterial species, which can contribute to sulfonamide resistance. nih.gov

Table 2: Key Molecular Interactions in DHPS Inhibition by Sulfonamides

Interaction Type Sulfonamide Moiety DHPS Active Site Residues (Examples)
Hydrogen Bonding Sulfonamide NH and SO2 Asp96, Asn115, Asp185, Ser222, Arg255
Hydrophobic Interactions Aryl Ring Phe190, Lys221
Electrostatic Interactions Sulfonyl Oxygen Atoms Positively charged residues/dipoles

Theoretical and Computational Chemistry Investigations of N,3,3 Trimethylbutane 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For various sulfonamide derivatives, DFT calculations, often using functionals like B3LYP, have been performed to determine optimized molecular geometries, bond lengths, and bond angles. doaj.orgsci-hub.se These studies provide insights into the stability and electronic properties of the molecules. However, no specific DFT data, such as optimized coordinates or energetic information, for N,3,3-Trimethylbutane-1-sulfonamide has been found in the reviewed literature.

Analysis of Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides a measure of electron transfer within the molecule. doaj.org For many sulfonamides, FMO analysis has been used to understand their reactivity profiles. researchgate.net Specific HOMO-LUMO energy values and their distribution for this compound are not documented in the available research.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution, with negative potential regions (typically colored red) indicating electron-rich areas prone to electrophilic attack, and positive regions (blue) indicating electron-deficient areas susceptible to nucleophilic attack. doaj.orgmdpi.com While MEP analysis is a standard computational tool for studying sulfonamides, specific MEP maps and potential values for this compound are not available.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods can predict NLO properties such as polarizability and hyperpolarizability. Studies on some sulfonamide derivatives have indicated their potential for NLO applications. doaj.orgnih.gov However, there are no published predictions of the NLO properties for this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of molecules over time. Such simulations can reveal the accessible conformations and the energetic landscape of a molecule, which is particularly important for understanding its interactions with biological targets. nih.gov While MD simulations have been used to study the interaction of various sulfonamides with proteins, peerj.com no specific studies on the conformational landscape of isolated this compound were found.

Analysis of Intermolecular Interactions and Bonding Characteristics

The study of intermolecular interactions, such as hydrogen bonding and van der Waals forces, is critical for understanding the behavior of molecules in condensed phases and their binding to receptors. Theoretical methods can provide detailed information about the nature and strength of these interactions. nih.gov The sulfonamide group, with its hydrogen bond donor and acceptor sites, actively participates in such interactions. mdpi.com However, a specific analysis of the intermolecular interaction patterns and bonding characteristics of this compound is absent from the scientific literature.

Hirshfeld Surface Analysis for Quantifying Supramolecular Interactions

The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). nih.gov These plots allow for a quantitative breakdown of the types of interactions stabilizing the crystal structure.

For many sulfonamides, Hirshfeld analysis reveals that the crystal packing is governed by a network of hydrogen bonds and other non-covalent interactions. nih.govmdpi.com For instance, in the study of sulfameter, interactions involving hydrogen atoms (H···H, N···H, O···H) are predominant, underscoring the importance of hydrogen bonding in the supramolecular assembly. nih.gov The analysis can differentiate and quantify various contacts, including N–H···N, C–H···O, and π-π stacking interactions, providing a comprehensive picture of the forces responsible for crystal cohesion. nih.gov

Table 1: Representative Hirshfeld Surface Interaction Percentages for Sulfameter (Polymorph III) This table illustrates the types of data obtained from Hirshfeld analysis for a related sulfonamide compound, as specific data for this compound is not available.

Intermolecular ContactContribution (%)
H···H45.0%
O···H / H···O22.5%
N···H / H···N14.7%
C···H / H···C8.8%
S···H / H···S3.5%
C···C2.1%
Data derived from studies on sulfameter. nih.gov

Computational Studies on S-N Bond Nature and Pi-Bonding Contributions

The nature of the sulfur-nitrogen (S-N) bond is a central feature of sulfonamide chemistry. Computational studies on related compounds, such as N,N-disubstituted nonafluorobutane-1-sulfonamides, reveal significant insights into this bond's character. researchgate.net A key finding is the existence of a substantial rotational barrier around the S-N bond, which is considerably higher than that of a typical single bond. This restricted rotation is attributed to a significant partial double-bond character. researchgate.net

This double-bond character arises from electronic interactions, specifically the delocalization of the nitrogen lone pair electrons into adjacent orbitals. These interactions are often described as nN → σ*S-O hyperconjugation and nN-dS π-bonding. The presence of highly electron-withdrawing groups attached to the sulfur atom, such as a perfluoroalkyl chain, enhances these interactions, thereby increasing the S-N bond's double-bond character and shortening its length. researchgate.net X-ray crystallography studies on related sulfonamides have confirmed this bond shortening, with S-N bond lengths measured to be significantly shorter than the average single S-N bond. researchgate.net

Interaction Energy Calculations in Model Systems

Interaction energy calculations are crucial for understanding and predicting how a molecule like this compound might interact with biological targets, such as enzymes. Methods like the Linear Interaction Energy (LIE), Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and Solvated Interaction Energy (SIE) are end-point methods used to estimate the free energy of binding between a ligand and a protein. nih.govnih.gov

These calculations typically proceed in the following manner:

Molecular dynamics (MD) simulations are run to generate an ensemble of structures for the protein, the ligand, and the protein-ligand complex. nih.gov

The interaction energies (including van der Waals and electrostatic energies) and solvation free energies are calculated for each of these states.

The binding free energy is then estimated by taking the difference between the energy of the complex and the energies of the individual protein and ligand. nih.gov

These computational techniques are instrumental in drug design, allowing for the rapid assessment of binding affinities for a series of potential drug candidates. nih.gov Furthermore, interaction energy calculations can elucidate the role of the solvent in molecular recognition and explain phenomena such as solvatochromism, where the absorption energy of a molecule changes with solvent polarity. mdpi.com

Conformational Analysis and Rotational Barrier Studies

The three-dimensional structure, or conformation, of a sulfonamide is critical to its function. Conformational analysis investigates the different spatial arrangements of a molecule and the energy associated with them. For sulfonamides, a key area of study is the rotation around the S-N bond.

In certain sulfonamides, particularly those with bulky or electron-withdrawing substituents, the barrier to rotation around the S-N bond can be remarkably high. researchgate.net For example, studies on N,N-disubstituted nonafluorobutane-1-sulfonamides have measured rotational barriers between 62 and 71 kJ·mol⁻¹, which are high enough to allow for the detection of distinct conformers at room temperature using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net This high barrier leads to the magnetic non-equivalence of geminal groups attached to the nitrogen, providing clear experimental evidence of restricted rotation. researchgate.net The stability of certain conformers, such as the gauche form in some fluoroalkanes, can be rationalized by stabilizing hyperconjugative interactions. msu.edu

Table 2: Torsional Barriers for Rotation Around the S-N Bond in Selected Sulfonamides This table provides examples of rotational barriers in related sulfonamide compounds to illustrate the principles of conformational analysis.

CompoundSubstituents on NitrogenRotational Barrier (ΔG‡) in kJ·mol⁻¹
Nonafluorobutane-1-sulfonamide Derivative 1Dibenzyl63.2
Nonafluorobutane-1-sulfonamide Derivative 2Diisopropyl62.3
Nonafluorobutane-1-sulfonamide Derivative 3Piperidine (B6355638) ring70.7
Data derived from studies on N,N-disubstituted nonafluorobutane-1-sulfonamides. researchgate.net

Applications of Computational Chemistry in Chemical Design and Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery and is particularly applicable to the design of novel sulfonamide-based therapeutic agents. acs.org Techniques such as molecular docking are widely used to predict how a potential drug molecule, like a derivative of this compound, might bind to the active site of a target protein. nih.govresearchgate.net

This process involves:

Virtual Screening: Building large digital libraries of compounds and computationally "docking" them into a protein's binding site to identify promising candidates. nih.gov

Binding Mode Analysis: Predicting the precise orientation and conformation of the ligand within the binding pocket, highlighting key interactions like hydrogen bonds and hydrophobic contacts. researchgate.net

Lead Optimization: Guiding the chemical synthesis of new derivatives by predicting how structural modifications will affect binding affinity and selectivity. This helps in designing molecules with improved potency and better pharmacological profiles. nih.gov

For example, computational studies have been instrumental in designing novel sulfonamide inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in bacteria, by simulating how these molecules interact with the enzyme's active site and compete with its natural substrate. nih.govresearchgate.net These in silico methods accelerate the drug design process, reduce costs, and provide deep mechanistic insights that guide experimental work. nih.gov

No Publicly Available Research Found on the Supramolecular Chemistry of this compound

Extensive searches were conducted to find information regarding the anion binding and recognition capabilities, solid-state self-assembly processes, and the formation of supramolecular synthons involving this compound. These searches, however, did not yield any specific studies that would allow for a detailed and scientifically accurate discussion as outlined in the requested article structure.

While the broader class of sulfonamides is a subject of significant interest in the fields of medicinal chemistry and crystal engineering, with numerous studies on their hydrogen bonding capabilities, anion interactions, and self-assembly into various architectures, this body of research does not specifically address the unique properties that the N,3,3-trimethylbutyl group might impart to the sulfonamide scaffold.

The provided outline requested a thorough examination of:

Anion Binding and Recognition: Including the hydrogen bond donor capabilities in anion complexation and deprotonation events in competitive anion binding.

Self-Assembly in the Solid State: Focusing on the formation of two-dimensional layers and three-dimensional microporous networks.

Supramolecular Synthons and Their Hierarchy: A key aspect of crystal engineering.

Without dedicated research on this compound, any attempt to generate content for these specific sections would be speculative and would not meet the required standards of scientific accuracy and adherence to verifiable data.

It is possible that research on this specific compound exists within proprietary databases, has not yet been published, or is part of ongoing, unpublicized studies. However, based on publicly accessible information, a detailed scientific article focusing solely on the supramolecular chemistry and crystal engineering of this compound cannot be constructed at this time.

Supramolecular Chemistry and Crystal Engineering Involving N,3,3 Trimethylbutane 1 Sulfonamide Motifs

Supramolecular Synthons and Their Hierarchy

Design and Characterization of Sulfonamide-Lactam and Sulfonamide-Syn-Amide Synthons

The formation of predictable supramolecular synthons is a primary goal of crystal engineering. Among the most reliable and well-studied synthons involving sulfonamides are the sulfonamide-lactam and sulfonamide-syn-amide synthons. These are formed through specific hydrogen bonding patterns between the sulfonamide group and the complementary functional groups of a lactam or a syn-amide.

In theory, N,3,3-trimethylbutane-1-sulfonamide possesses the necessary hydrogen bond donor (N-H) and acceptor (S=O) sites to participate in such interactions. For instance, a sulfonamide-lactam synthon would typically involve a hydrogen bond between the sulfonamide N-H and the lactam carbonyl oxygen, and a second hydrogen bond between a lactam N-H and a sulfonamide oxygen.

Table 1: Theoretical Hydrogen Bonding Parameters for a Hypothetical this compound-Lactam Synthon

DonorAcceptorPotential Hydrogen BondExpected Distance (Å)Expected Angle (°)
Sulfonamide N-HLactam C=ON-H···O1.8 - 2.2150 - 180
Lactam N-HSulfonamide S=ON-H···O1.8 - 2.2150 - 180

However, there are no published crystal structures or co-crystallization studies involving this compound and any lactam or syn-amide containing molecules. Consequently, the existence and specific geometry of these synthons for this particular sulfonamide remain hypothetical. The steric bulk of the 3,3-dimethylbutyl group could potentially hinder the close approach required for the formation of these otherwise robust synthons.

Host-Guest Complexation with Crown Ethers and Sulfonamides

Crown ethers are well-known host molecules capable of encapsulating guest molecules, particularly cations, through electrostatic interactions between the cation and the lone pairs of the ether oxygen atoms. The complexation of primary ammonium (B1175870) ions (R-NH₃⁺) by crown ethers is a classic example of host-guest chemistry, driven by the formation of three strong N-H···O hydrogen bonds.

While primary sulfonamides like this compound are not typically protonated to form ammonium ions under neutral conditions, their N-H protons can still act as hydrogen bond donors. It is conceivable that this sulfonamide could form complexes with crown ethers, although the interaction would likely be weaker than that with a corresponding ammonium salt.

No experimental evidence, such as single-crystal X-ray diffraction data or spectroscopic studies (e.g., NMR titration), has been reported to confirm the formation of a host-guest complex between this compound and any crown ether. The potential for such complexation remains an open area for investigation.

Crystallization Behavior and Polymorphism in Sulfonamide Derivatives

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of great importance in the pharmaceutical and materials sciences, as different polymorphs can exhibit different physical properties such as solubility, melting point, and stability. Sulfonamides as a class are known to be prone to polymorphism due to the flexibility of the S-N bond and the variety of hydrogen bonding motifs they can adopt.

The crystallization behavior of a compound is influenced by a multitude of factors including the solvent, temperature, and rate of cooling. A systematic polymorph screen, which involves crystallizing a compound under a wide range of conditions, is typically performed to identify different crystalline forms.

To date, there are no published reports of a polymorph screen or the identification of any polymorphs for this compound. The Cambridge Structural Database (CSD), a repository for small-molecule crystal structures, contains no entries for this compound. Therefore, its fundamental crystallization behavior and whether it exhibits polymorphism are currently unknown.

Applications of N,3,3 Trimethylbutane 1 Sulfonamide in Advanced Organic and Material Synthesis

Utilization as a Versatile Intermediate in Complex Organic Synthesis

Bulky alkyl sulfonamides are valuable intermediates in organic synthesis, primarily serving as a robust source of nitrogen and as effective protecting groups. The tert-butylsulfonamide (B1227323) analog, for instance, has been demonstrated to be an efficient nitrogen source for the catalytic aminohydroxylation and aziridination of olefins. nih.gov In these reactions, the N-chloramine salt of tert-butylsulfonamide acts as both the nitrogen source and the terminal oxidant, performing similarly to the widely used Chloramine-T. nih.gov

A key advantage of using such sulfonamides is the relative ease with which the sulfonyl group can be removed. The sulfonyl-nitrogen bond in the resulting products can be cleaved under mild acidic conditions, allowing for the facile liberation of the free amine. nih.gov This attribute makes the corresponding sulfonyl group, such as the tert-butylsulfonyl (Bus) group, a useful protecting group for amines during multi-step syntheses. acs.org

Table 1: Selected Applications of tert-Butylsulfonamide as a Reaction Intermediate

Reaction Type Role of Sulfonamide Key Features Reference
Aminohydroxylation Nitrogen Source & Oxidant Catalytic process for converting olefins to amino alcohols. nih.gov
Aziridination Nitrogen Source & Oxidant Catalytic synthesis of aziridines from olefins. nih.gov
Amine Protection Protecting Group The tert-butylsulfonyl (Bus) group offers stability and is removable under mild acidic conditions. acs.org

Role as a Building Block in Heterocyclic Compound Construction

The construction of nitrogen-containing heterocycles is a fundamental goal in organic synthesis due to their prevalence in pharmaceuticals and biologically active compounds. Chiral sulfinamides, particularly N-tert-butanesulfinamide (Ellman's auxiliary), have become powerful tools for this purpose. nih.govsigmaaldrich.com Condensation of the sulfinamide with aldehydes or ketones generates chiral N-tert-butanesulfinyl imines. These imines are versatile intermediates for synthesizing a wide array of enantioenriched nitrogen heterocycles. nih.gov

The electron-withdrawing sulfinyl group activates the imine for nucleophilic addition, which often proceeds with high diastereoselectivity. The resulting amine, after straightforward deprotection, can undergo further reactions, including intramolecular cyclizations, to form heterocycles such as aziridines, pyrrolidines, and piperidines. nih.govsigmaaldrich.com

Aziridines: Chiral aziridines can be synthesized with high diastereoselectivity from tert-butanesulfinyl imines through reactions with reagents like allylic bromides or by using ylides. nih.govsigmaaldrich.com

Pyrrolidines and Piperidines: The Ellman group has demonstrated the synthesis of chiral 2-substituted pyrrolidines with high yields and diastereoselectivities. sigmaaldrich.com Other methodologies allow for the efficient construction of both pyrrolidine (B122466) and piperidine (B6355638) ring systems. sigmaaldrich.com

Development of Chiral Auxiliaries and Templates for Asymmetric Synthesis

The most significant application of this class of compounds is in asymmetric synthesis, where enantiopure tert-butanesulfinamide has been established as a premier chiral auxiliary. sigmaaldrich.comwikipedia.orgyale.edu Introduced by Jonathan A. Ellman, this reagent functions as a "chiral ammonia" equivalent, enabling the synthesis of highly enantioenriched chiral amines, which are present in over 80% of all drug candidates. sigmaaldrich.comyale.edu

The general strategy involves two key steps:

Condensation: The chiral sulfinamide is condensed with a non-chiral aldehyde or ketone to form a chiral N-sulfinyl imine. This step effectively transfers the chirality from the sulfur atom to the new intermediate. sigmaaldrich.comwikipedia.org

Diastereoselective Addition: The chiral sulfinyl group directs the nucleophilic addition to the imine carbon, leading to the formation of one diastereomer in high excess. A wide variety of organometallic nucleophiles can be used. nih.govwikipedia.org

Deprotection: The sulfinyl group is easily removed with mild acid to furnish the desired chiral primary amine without racemization. sigmaaldrich.com

This methodology is robust, scalable, and has been used in the industrial synthesis of numerous pharmaceutical compounds, including the anti-cancer drug Apremilast. yale.eduresearchgate.net The reliability and versatility of this approach have made it one of the most frequently used methods for asymmetric amine synthesis in both academic and industrial research. yale.edu

Integration into Chemical Probes and Programmable Bifunctional Reagents

While specific examples involving N,3,3-trimethylbutane-1-sulfonamide as a chemical probe are not prominent in the literature, the sulfonamide moiety is a valuable component in the design of such tools. Chemical probes are molecules used to study biological systems, and bifunctional reagents contain two reactive sites for linking molecules.

The physicochemical properties of a sulfonamide group—its hydrogen bonding capability, chemical stability, and defined geometry—can be harnessed in probe design. The bulky alkyl group, such as a neopentyl or tert-butyl group, can impart specific steric properties, influencing binding selectivity or modulating the reactivity of an adjacent functional group. Research into tunable bioreductive reagents, such as bicyclic selenenyl sulfides, highlights the principle of fine-tuning reaction rates within a molecule, a concept applicable to the design of programmable reagents. acs.org Incorporating a bulky sulfonamide could serve as a sterically demanding handle or a non-reactive scaffold to orient other functional parts of a probe or reagent in a desired three-dimensional arrangement.

Explorations in Polymer and Material Science Applications (Chemical Scaffold)

In material science, rigid and well-defined molecular structures are often used as building blocks (scaffolds) for creating materials with unique properties. Sulfonamides have been recognized as a promising scaffold in this context. nih.gov The incorporation of sulfonamide groups into a polymer backbone can introduce polarity and hydrogen-bonding sites, influencing properties like solubility, thermal stability, and chain packing.

The use of bulky, triptycene-like molecular frameworks to create polymers of intrinsic microporosity (PIMs) demonstrates the value of sterically demanding, non-planar structures in material design. researchgate.net These scaffolds prevent efficient packing of polymer chains, creating free volume and leading to materials useful for gas separation and storage. By analogy, a monomer containing the rigid and bulky this compound moiety could be envisioned as a component for novel polymers. Its structure would disrupt chain packing while the polar sulfonamide group could enhance intermolecular interactions or provide a site for post-polymerization modification. Similarly, sulfonamide-substituted silatranes have been investigated for their applications in materials science, underscoring the utility of this functional group as a versatile chemical scaffold. mdpi.com

Future Research Directions and Emerging Methodologies for N,3,3 Trimethylbutane 1 Sulfonamide Studies

Development of Novel and Sustainable Synthetic Routes for N,3,3-Trimethylbutane-1-sulfonamide

The traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine, a method that can utilize harsh reagents and generate significant waste. ekb.egwikipedia.org Future research into this compound should prioritize the development of greener and more efficient synthetic pathways. Given the compound's structure, this would likely involve coupling 3,3-dimethylbutan-1-amine with a suitable sulfonyl precursor.

Several emerging strategies could be adapted for this purpose:

Mechanochemistry: A solvent-free mechanochemical approach, using a ball mill, has been demonstrated for the synthesis of various sulfonamides from disulfides and sodium hypochlorite (B82951). rsc.org This method offers reduced waste and energy consumption, making it an attractive sustainable alternative. rsc.org

Aqueous Synthesis: The use of water as a green solvent is highly desirable. researchgate.net Methodologies using water at controlled pH with sodium carbonate have proven effective for coupling sulfonyl chlorides and amines, with products often precipitating out for easy isolation. tandfonline.com

Deep Eutectic Solvents (DESs): DESs, such as those based on choline (B1196258) chloride, are emerging as environmentally responsible and reusable reaction media for sulfonamide synthesis, allowing reactions to proceed at ambient temperatures. nih.gov

Electrochemical Synthesis: Electrosynthesis represents a powerful, reagent-minimal approach. Methods involving the direct electrochemical oxidative coupling of thiols and amines are particularly promising. nih.govacs.org This technique avoids pre-functionalized starting materials and uses electrons as a traceless reagent, with hydrogen as the only byproduct. nih.govacs.org Another novel electrochemical route uses DMSO as both a solvent and the source of the sulfonyl group. rsc.org

Photocatalytic Routes: Visible-light photocatalysis can be harnessed to generate sulfonyl radical intermediates, enabling unique transformations. acs.org For instance, a photocatalytic approach could allow for the coupling of a suitable sulfur dioxide surrogate with the amine precursor under mild conditions. acs.orgorganic-chemistry.org

MethodPrecursorsKey AdvantagesPotential Challenges for Target CompoundCitations
Mechanosynthesis Disulfide, Amine, NaOCl·5H₂OSolvent-free, low E-factor, cost-effective.Optimization of milling parameters (frequency, time). rsc.org
Aqueous Synthesis Sulfonyl Chloride, Amine"Green" solvent, simple work-up, high purity.Potential solubility issues of the nonpolar starting materials. researchgate.nettandfonline.com
Deep Eutectic Solvents Sulfonyl Chloride, AmineReusable solvent, mild conditions, high yields.Product isolation from the DES may require specific extraction protocols. nih.gov
Electrochemistry Thiol, Amine or Arene, SO₂, AmineAvoids sacrificial reagents, high atom economy, scalable in flow.Substrate compatibility and optimization of electrode materials. nih.govacs.orgnih.gov
Photocatalysis Carboxylic Acid, SulfinylamineMild conditions, radical pathways enable novel reactivity.Quantum yield and catalyst stability. acs.orgacs.org
Flow Chemistry Sulfonyl Chloride, AmineEnhanced safety, scalability, rapid optimization.Potential for clogging with solid byproducts if not managed. acs.orgacs.orgnih.gov

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize the novel synthetic routes discussed above, real-time monitoring of the reaction progress is essential. Advanced spectroscopic techniques can provide detailed kinetic and mechanistic data without the need for offline sampling and analysis.

For the synthesis of this compound, future studies could employ:

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy (ReactIR): This technique can monitor the concentration of key functional groups in real-time. For example, one could track the disappearance of the N-H stretch of the 3,3-dimethylbutan-1-amine starting material and the simultaneous appearance of the characteristic S=O stretches of the sulfonamide product.

In Situ Raman Spectroscopy: Raman is highly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. It would be particularly useful for monitoring the S-S bond in disulfide precursors or the C-S bond formation in certain synthetic routes.

Online Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling a flow reactor directly to a mass spectrometer allows for the continuous identification and quantification of starting materials, intermediates, and products. This is especially powerful for complex reactions where multiple species may be present. nih.gov Online photoderivatization combined with LC-MS has been shown to be effective in distinguishing between sulfonamide isomers, a technique that could be adapted to identify any side-products in the synthesis. nih.gov

These in situ analytical methods are crucial for rapid reaction optimization, understanding reaction mechanisms, and ensuring process safety and scalability, particularly in emerging technologies like flow chemistry. noelresearchgroup.com

Computational Design of this compound Derivatives with Tuned Physicochemical Profiles

Computational chemistry offers a powerful tool for predicting the properties of molecules before they are synthesized, saving significant time and resources. Future research could focus on the in silico design of derivatives of this compound to achieve specific physicochemical profiles for applications in materials science or medicinal chemistry.

A systematic computational study could explore how modifications to the N,3,3-trimethylbutyl group affect key properties. Using Density Functional Theory (DFT) and other molecular modeling techniques, researchers can calculate:

Lipophilicity (logP): Crucial for predicting solubility and permeability in biological or material systems.

Aqueous Solubility: Important for formulation and environmental fate.

Hydrogen Bonding Capacity: Key to understanding self-assembly and interactions with other molecules. nih.gov

Conformational Preferences: The bulky alkyl group will heavily influence the molecule's shape, which in turn affects its packing in crystals and binding to target sites.

Isosteric replacement of the amide bond with a sulfonamide group is a known strategy for fine-tuning the properties of molecules, such as the gelation ability of low molecular weight gelators. rsc.org A similar approach could be used for this compound, where the bulky alkyl group is systematically modified to tune properties like solubility, thermal stability, or self-assembly behavior. Computational docking studies could further predict the binding affinity of these designed derivatives to specific biological targets, such as enzymes or receptors, guiding the synthesis of new bioactive compounds. tu-dortmund.dersc.org

Derivative of this compoundProposed ModificationTarget Physicochemical ProfilePotential Application AreaCitations (Methodology)
Hydroxy-Derivative Introduction of a hydroxyl group on the alkyl chain.Increased hydrophilicity, enhanced hydrogen bonding.Supramolecular gels, more soluble analogues. rsc.org
Fluoro-Derivative Replacement of a methyl group with a trifluoromethyl group.Increased lipophilicity, altered electronic properties.Materials science, metabolic stability tuning. nih.gov
Aromatic-Derivative Replacement of the tert-butyl group with a phenyl ring.Introduction of π-π stacking interactions, altered geometry.Crystal engineering, bioactive analogues. tu-dortmund.deresearchgate.net
Amino-Derivative Introduction of a primary amine on the alkyl chain.Introduction of a new basic center, altered pKa.pH-responsive materials, multitarget drugs. rsc.org

Exploration of this compound within New Supramolecular Architectures

The sulfonamide functional group is an excellent and robust motif for building complex supramolecular structures due to its distinct hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the sulfonyl oxygens). nih.govresearchgate.net Future research should investigate how this compound can act as a building block for new supramolecular assemblies like cocrystals, gels, and polymers.

Key research questions would include:

Dominant Supramolecular Synthons: Identifying the preferred hydrogen-bonding patterns of the molecule. Sulfonamides commonly form N-H···O=S hydrogen bonds, leading to catemers (chains) or dimers. nih.govresearchgate.net The steric bulk of the N,3,3-trimethylbutyl group will likely play a significant role in dictating which synthon is formed.

Cocrystal Engineering: Can this compound form stable cocrystals with other molecules (coformers) to modify its physical properties like melting point or solubility? Studies on other sulfonamides have successfully used coformers like syn-amides and pyridine (B92270) N-oxides to build predictable structures. nih.gov

Self-Assembly in Solution: Can this molecule self-assemble into higher-order structures like fibers or vesicles in specific solvents, potentially leading to the formation of supramolecular gels? The balance between the hydrophilic sulfonamide head and the hydrophobic alkyl tail is critical for such behavior. rsc.org

X-ray crystallography, combined with DFT calculations, would be the primary tool for elucidating these supramolecular structures, providing insight into the non-covalent interactions that govern their formation. mdpi.comnih.gov

Interdisciplinary Research Integrating this compound with Emerging Chemical Technologies

The full potential of this compound can be realized through interdisciplinary research that combines its synthesis and study with emerging technological platforms.

Automated Flow Synthesis: The use of fully automated flow reactors can enable the rapid synthesis and screening of a library of this compound derivatives. acs.orgnih.gov This technology allows for precise control over reaction parameters, enhancing safety and scalability while minimizing waste, which is ideal for creating compound libraries for drug discovery or materials testing. acs.orgnih.gov

Electro-organic and Photo-organic Synthesis: As mentioned in section 8.1, electrochemistry and photocatalysis are not just sustainable synthetic methods but also powerful tools for achieving novel reactivity. noelresearchgroup.comresearchgate.net For example, photocatalysis could be used for the late-stage functionalization of the alkyl backbone of this compound, allowing for the introduction of new chemical handles on a pre-formed scaffold. acs.org Electrochemical methods can be driven by renewable energy sources, aligning chemical synthesis with green technology goals. nih.gov

Integration with Biological Screening: An automated synthesis platform could be directly coupled with high-throughput biological screening. This would allow for the rapid evaluation of the biological activity of newly synthesized derivatives, accelerating the discovery of new potential therapeutic agents.

By integrating the study of this specific sulfonamide with broader technological advancements, the scientific community can not only uncover the unique properties of this molecule but also pioneer new methodologies applicable to a wide range of chemical challenges.

Q & A

Q. Key Variables :

  • Temperature control (0–25°C) during sulfonamide bond formation minimizes side reactions.
  • Solvent choice impacts reaction kinetics; polar aprotic solvents (e.g., DMF) may accelerate the reaction but require stringent drying.

How can spectroscopic and chromatographic techniques be employed to characterize this compound?

Basic Research Question
Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Expect signals for methyl groups (δ 1.2–1.4 ppm, singlet for C(CH₃)₂) and sulfonamide NH (δ 5.0–6.0 ppm, broad, exchangeable).
  • ¹³C NMR : Sulfonamide sulfur induces deshielding; the sulfonyl carbon appears at δ 55–60 ppm .

Q. Mass Spectrometry (MS) :

  • EI-MS : Look for molecular ion [M]⁺ (e.g., m/z 207 for C₇H₁₅NO₂S) and fragmentation peaks corresponding to sulfonyl (SO₂) and alkyl chain losses .

Q. High-Performance Liquid Chromatography (HPLC) :

  • Use a C18 column with acetonitrile/water (70:30) mobile phase. Retention time (~8–10 min) and UV detection (λ = 210–220 nm) confirm purity .

What factors influence the stability of this compound under varying storage conditions?

Basic Research Question
Stability is critical for reproducibility:

  • pH : Stable in neutral to slightly acidic conditions (pH 4–7). Avoid alkaline conditions, which may hydrolyze the sulfonamide bond .
  • Temperature : Store at –20°C in desiccated, amber vials to prevent thermal degradation and moisture absorption.
  • Light : Protect from UV exposure to avoid radical-induced decomposition .

Q. Validation :

  • Periodic NMR and HPLC analyses over 6–12 months can monitor degradation (e.g., new peaks in HPLC or shifted NMR signals) .

How can contradictions in spectroscopic data for sulfonamide derivatives be resolved?

Advanced Research Question
Contradictions often arise from:

  • Solvent Effects : NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃). Always report solvent and reference standards (e.g., TMS) .
  • Tautomerism : Sulfonamide NH protons may exhibit variable coupling or splitting due to hydrogen bonding. Use deuterated solvents and variable-temperature NMR to confirm .
  • Impurities : Trace solvents (e.g., EtOAc) in MS can produce unexpected adducts. High-resolution MS (HRMS) and repeated purification are recommended .

Case Study :
In a study of similar sulfonamides, discrepancies in ¹³C NMR were resolved by repeating experiments under anhydrous conditions and using internal standards .

What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Sulfonamide sulfur and NH are reactive centers .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to predict hydrolysis pathways .

Validation :
Compare computational results with experimental kinetics (e.g., rate constants for sulfonamide hydrolysis) .

How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

Advanced Research Question
Methodology :

  • Derivatization : Synthesize analogs with substitutions on the alkyl chain (e.g., halogenation, hydroxylation) .
  • Bioassays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays .

Example :
In a study of sulfonamide antimicrobials, derivatives with electron-withdrawing groups (e.g., -CF₃) showed enhanced activity due to increased electrophilicity at the sulfonamide sulfur .

What advanced techniques are used to resolve ambiguities in the reaction mechanisms of sulfonamide synthesis?

Advanced Research Question

  • Isotopic Labeling : Use ¹⁵N-labeled amines to track sulfonamide bond formation via 2D NMR (HSQC) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .

Case Study :
A study on sulfonamide alkynylation used ¹³C-labeled reagents to confirm regioselectivity in C–S bond formation .

Notes

  • References : Avoid unreliable sources (e.g., BenchChem) per user instructions. Prioritize PubChem, peer-reviewed papers, and synthesis manuals .
  • Methodological Rigor : Emphasize reproducibility through controlled reaction conditions and advanced analytical validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.